Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate is a complex organic compound with the molecular formula C20H14N2O3S and a molecular weight of 362.41 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-D]pyrimidine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-D]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenyl group is then introduced through a substitution reaction, followed by the attachment of the benzoate moiety via esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate include:
- 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
What sets this compound apart is its unique combination of the thieno[2,3-D]pyrimidine core with a benzoate moiety. This structure imparts specific chemical properties and biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C20H14N2O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzoate |
InChI |
InChI=1S/C20H14N2O3S/c1-24-20(23)14-7-9-15(10-8-14)25-18-17-16(13-5-3-2-4-6-13)11-26-19(17)22-12-21-18/h2-12H,1H3 |
InChI Key |
MWIYCFCUXHYRJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.